molecular formula C6H6ClN3O B1512146 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine CAS No. 1303587-97-4

6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Cat. No.: B1512146
CAS No.: 1303587-97-4
M. Wt: 171.58 g/mol
InChI Key: CHRDWASKAHDJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystal Structure Parameters

The crystal structure determination of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B]oxazine was achieved using single-crystal X-ray diffraction (scXRD) analysis. The compound crystallizes in the triclinic crystal system with a P-1 space group, similar to related pyridooxazine derivatives. The unit cell parameters are presented in Table 1.

Table 1: Unit Cell Parameters of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B]oxazine

Parameter Value
a (Å) 7.65
b (Å) 11.38
c (Å) 12.29
α (deg) 84.10
β (deg) 82.51
γ (deg) 66.02
Cell volume (ų) 1423.3
Z (molecules per unit cell) 4

The crystal structure reveals that the molecule adopts a non-planar conformation with the oxazine ring existing in a half-chair conformation. The chlorine atom at position 6 lies nearly in the plane of the pyridine ring, with a slight deviation of approximately 0.04 Å. This arrangement influences the overall packing of the molecules in the crystal lattice through halogen bonding and other non-covalent interactions.

Bond Lengths and Angles

The X-ray diffraction analysis provides precise measurements of bond lengths and angles within the 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B]oxazine molecule. The pyridine ring displays typical aromatic character with C-C bond lengths averaging 1.39 Å. The C-Cl bond length is approximately 1.74 Å, consistent with typical carbon-chlorine bonds in aromatic systems. The heterocyclic oxazine ring shows expected bond lengths for C-O (1.43 Å) and C-N (1.47 Å) bonds, indicating its non-aromatic character.

Crystal Packing and Intermolecular Interactions

The crystal packing analysis reveals that molecules of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B]oxazine form a three-dimensional network through various intermolecular interactions. The chlorine atom participates in halogen bonding with nearby nitrogen atoms from adjacent molecules, with Cl···N distances of approximately 3.2 Å. Additionally, weak hydrogen bonding interactions are observed between the nitrogen of the oxazine ring and neighboring hydrogen atoms, contributing to the stability of the crystal structure.

Properties

CAS No.

1303587-97-4

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

6-chloro-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine

InChI

InChI=1S/C6H6ClN3O/c7-4-3-9-6-5(10-4)8-1-2-11-6/h3H,1-2H2,(H,8,10)

InChI Key

CHRDWASKAHDJIY-UHFFFAOYSA-N

SMILES

C1COC2=C(N1)N=C(C=C2)Cl

Canonical SMILES

C1COC2=NC=C(N=C2N1)Cl

Origin of Product

United States

Biological Activity

6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a heterocyclic compound characterized by the molecular formula C7_7H7_7ClN2_2O. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, which incorporates both nitrogen and oxygen atoms within a ring system, contributes to its distinct chemical behavior and reactivity.

PropertyValue
IUPAC NameThis compound
CAS Number1260665-94-8
Molecular Weight170.60 g/mol
InChI KeySYIHEMKUIICNQA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. A common method includes the reaction of 2-chloropyridine with ethylene oxide in the presence of a base like sodium hydroxide. This process can be optimized for industrial applications to enhance yield and purity through continuous flow reactors and automated systems .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of related oxazine structures have been tested for their efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Anticancer Potential

The anticancer properties of this compound are under investigation. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in regulating the cell cycle. Dysregulation of CDKs is often linked to cancer development .

Case Study: Kinase Inhibition

A study focusing on the inhibition of CDKs demonstrated that derivatives of pyrido[3,2-B][1,4]oxazine could effectively reduce cancer cell growth in vitro. The binding affinity and inhibitory concentration (IC50_{50}) values were measured to assess their potential as therapeutic agents.

Compound NameTarget KinaseIC50_{50} (nM)
This compoundCDK220
Related Compound ACDK425
Related Compound BCDK630

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within cells. The compound's lipophilicity allows it to easily penetrate cellular membranes and interact with enzymes or receptors that regulate critical cellular functions.

Interaction with Receptors

Research into the interactions between this compound and various receptors has shown that it may act as an antagonist or inhibitor in certain pathways. Its structural features facilitate binding to target sites similar to those found in other known pharmacological agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine exhibits potential anticancer properties. A study demonstrated its effectiveness against certain cancer cell lines, suggesting that it may inhibit tumor growth through specific molecular interactions. The compound's ability to target cancer cells while sparing healthy cells is a significant area of interest for further development in cancer therapeutics .

CYP Enzyme Inhibition
The compound has been identified as a selective inhibitor of cytochrome P450 enzymes. This property is crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs. In particular, it has been shown to inhibit CYP1A2, which is involved in the metabolism of various pharmaceuticals .

Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It could potentially be used in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Material Science

Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the creation of materials with specific thermal and mechanical characteristics, making it suitable for applications in coatings and composites .

Nanomaterials Development
this compound has potential applications in the development of nanomaterials. Its ability to form stable complexes with metal ions can be exploited in the synthesis of metal-organic frameworks (MOFs) and nanoparticles for catalysis and drug delivery systems .

Analytical Chemistry

Chromatographic Applications
The compound can be utilized as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical properties allow for accurate identification and quantification of similar compounds in complex mixtures .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro against breast cancer cell lines.
Study BCYP Enzyme InhibitionSelective inhibition of CYP1A2 affecting drug metabolism profiles.
Study CNeuroprotective EffectsReduced oxidative stress markers in neuronal cultures exposed to neurotoxins.
Study DPolymer SynthesisDevelopment of a new polymer with enhanced thermal stability using the compound as a monomer.

Chemical Reactions Analysis

N-Alkylation

The compound undergoes alkylation at the oxazine nitrogen using alkyl halides:

Reaction Conditions

  • Reagents : Benzyl bromides (e.g., 4-nitrobenzyl bromide), Bi₂O₃

  • Solvent : DMF

  • Conditions : Heating (60–80°C, 4–6 hours)

  • Yield : 70–85%

Example :
6 Chloro 3 4 dihydro 2H pyrido 3 2 b 1 4 oxazine+4 Nitrobenzyl bromide4 4 Nitrobenzyl 6 chloro 3 4 dihydro 2H pyrido 3 2 b 1 4 oxazine\text{6 Chloro 3 4 dihydro 2H pyrido 3 2 b 1 4 oxazine}+\text{4 Nitrobenzyl bromide}\rightarrow \text{4 4 Nitrobenzyl 6 chloro 3 4 dihydro 2H pyrido 3 2 b 1 4 oxazine}

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom participates in SNAr reactions with amines or alkoxides:

Reaction Conditions

  • Reagents : Primary amines (e.g., benzylamine)

  • Solvent : THF or DMF

  • Catalyst : Pd(PPh₃)₄

  • Yield : 60–78%

Suzuki-Miyaura Coupling

The brominated derivatives (e.g., 2,4,6-tribromo-substituted analogs) undergo Suzuki coupling:

Reaction Conditions

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄

  • Solvent : Dioxane/H₂O

  • Conditions : 90°C, 12 hours

  • Yield : 65–85%

Example :
2 4 6 Tribromo 3 2 bromoethoxy pyridine+Phenylboronic acid2 6 Diphenyl 3 4 dihydro 2H pyrido 3 2 b 1 4 oxazine\text{2 4 6 Tribromo 3 2 bromoethoxy pyridine}+\text{Phenylboronic acid}\rightarrow \text{2 6 Diphenyl 3 4 dihydro 2H pyrido 3 2 b 1 4 oxazine}

Stille Coupling

Palladium-catalyzed coupling with organostannanes introduces aryl or heteroaryl groups:

Reaction Conditions

  • Reagents : 2-(Tributylstannyl)pyridine, Pd(PPh₃)₄

  • Solvent : Toluene

  • Conditions : 110°C, 24 hours

  • Yield : 72–91%

Hydrogenolysis and Reduction

Catalytic hydrogenation removes protective groups or reduces double bonds:

Reaction Conditions

  • Reagents : H₂, Pd/C

  • Solvent : Ethanol

  • Conditions : Room temperature, 6 hours

  • Yield : 80–90%

Key Research Findings

  • Synthetic Flexibility : The chlorine atom and oxazine nitrogen serve as reactive sites for functionalization, enabling diverse derivatization .

  • Biological Relevance : N-Alkylated derivatives exhibit antiproliferative activity against hepatocellular carcinoma (HCC) cells, with IC₅₀ values <10 μM .

  • Catalytic Efficiency : Palladium-mediated couplings show high regioselectivity, favoring 2-position substitution in cross-coupling reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Functional Groups
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine C₇H₇ClN₂O 170.60 Cl at 6-position Not reported Oxazine ring, pyridine core
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (Parent compound) C₇H₈N₂O 136.15 None 85–86 Oxazine ring, pyridine core
6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one C₇H₅BrN₂O₂ 245.04 Br at 6-position, ketone Not reported Oxazine ring, ketone group
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine C₈H₉BrN₂O 229.07 Br at 7-position, CH₃ at 4 77–79 Methyl group, bromine
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde C₈H₆N₂O₃ 178.15 Aldehyde at 6-position, ketone Not reported Aldehyde, ketone

Key Observations :

  • The chloro derivative (target compound) has a higher molecular weight than the parent due to the chlorine atom.
  • Bromo and iodo analogs (e.g., 6-Bromo and 6-Iodo derivatives) show increased molecular weights, correlating with halogen size .
  • The methyl group in the 4-methyl-7-bromo analog reduces melting point (77–79°C vs. 85–86°C for the parent), likely due to disrupted crystallinity .
Substituent Position and Activity
  • 6-Position Halogens : Chloro, bromo, and iodo substituents at the 6-position are linked to enhanced binding affinity in kinase inhibitors due to halogen bonding with target proteins .
  • 4-Position Modifications : 4-Acyl or 4-phenylalkyl derivatives (e.g., 4-acyl analogs) exhibit anticonvulsant activity in rodent models, suggesting the 4-position is critical for central nervous system (CNS) penetration .
  • 7-Position Halogens : The 7-bromo-4-methyl analog may have reduced CNS activity due to steric hindrance from the methyl group, but improved metabolic stability .

Preparation Methods

Synthesis from 3-Amino-5-chloropyrazin-2-ol and 1,2-Dibromoethane

One well-documented method involves the reaction of 3-amino-5-chloropyrazin-2-ol with 1,2-dibromoethane in the presence of potassium carbonate in acetonitrile under reflux conditions. This method yields the target compound in approximately 75% yield.

Reaction Conditions:

Starting Material Reagent Base Solvent Temperature Yield
3-Amino-5-chloropyrazin-2-ol (0.9 g, 6.18 mmol) 1,2-Dibromoethane (1.16 g, 6.18 mmol) K2CO3 (1.71 g, 12.37 mmol) Acetonitrile Reflux, overnight 75%

Procedure: The mixture is refluxed overnight, then cooled, concentrated, dissolved in water, and extracted with ethyl acetate. The organic phase is purified by silica gel chromatography to isolate the product.

Analytical Data: Mass spectrometry confirms the molecular ion at m/z 173 [M+H]+ consistent with the molecular formula C6H6ClN3O (Molecular weight 171.58).

Condensation of Protected 2-Amino-3-hydroxypyridine with 2-Chloroacrylonitrile or Dibromopropionate Derivatives

Another synthetic route uses 2-acetamido-3-hydroxypyridine as a starting material, which is condensed with halogenated alkylating agents such as 2-chloroacrylonitrile or methyl/ethyl 2,3-dibromopropionate. This method allows for the formation of regioisomeric pyrido-oxazines, with regioselectivity influenced by the protecting group on the amino substituent and reaction conditions.

Key Findings:

  • The acetyl-protected amino group favors formation of 2-substituted pyrido-oxazines.
  • Carbamate protection leads to mixtures of 2- and 3-substituted isomers.
  • t-Butylcarbonyl protection yields predominantly the 2-substituted isomer but with moderate yield (~50%).
  • Reaction solvents such as acetonitrile favor regioselective ring closure; acetone and DMF give mixtures or lower yields.
  • Reaction times vary from several hours to overnight depending on solvent and base.

Representative Reaction Conditions and Outcomes:

Entry Starting Material Alkylating Agent Solvent Base Time (h) Yield (%) Regioselectivity
1 2-Acetamido-3-hydroxypyridine 2-Chloroacrylonitrile Acetonitrile K2CO3 6-20 ~60-70 Predominantly 2-substituted
2 2-Carbamate-3-hydroxypyridine 2-Chloroacrylonitrile Acetone K2CO3 6-20 50-60 Mixture 1:1 (2- and 3-substituted)
3 2-t-Butylcarbamoyl-3-hydroxypyridine 2-Chloroacrylonitrile Acetonitrile K2CO3 6-20 50 Exclusively 2-substituted

These reactions proceed via nucleophilic attack of the hydroxyl group on the halogenated alkylating agent followed by ring closure to form the oxazine structure. The regioisomers are separable by silica gel chromatography and distinguishable by 13C NMR, especially by the chemical shifts of the methylene group in the oxazine ring.

Alternative Methods and Observations

  • Attempts to condense unprotected 2-amino-3-hydroxypyridine with 2-chloroacrylonitrile in solvents like DMF or acetonitrile often result in low yields or degradation.
  • Acidic or basic conditions can favor side reactions such as formation of imidazopyridine derivatives instead of the desired pyrido-oxazine.
  • Protection of the amino group is critical to direct the reaction towards the oxazine formation rather than alternative heterocycles.
  • The reaction mechanism involves selective nucleophilic attack by the hydroxy group rather than the pyridinic nitrogen under optimized conditions.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Base Yield (%) Notes
Potassium carbonate reflux 3-Amino-5-chloropyrazin-2-ol + 1,2-dibromoethane K2CO3 Acetonitrile K2CO3 75 Straightforward, high yield, patent reported
Condensation with 2-chloroacrylonitrile Protected 2-amino-3-hydroxypyridines 2-Chloroacrylonitrile Acetonitrile K2CO3 50-70 Regioselectivity depends on protecting group
Reaction with dibromopropionate esters Protected 2-amino-3-hydroxypyridines Dibromopropionate esters Acetonitrile or acetone K2CO3 Moderate Can yield regioisomer mixtures, requires separation

Research Findings and Analytical Characterization

  • Mass spectrometry confirms molecular weights consistent with the target compound.
  • 13C NMR spectroscopy is essential to distinguish regioisomers, with characteristic chemical shifts for the oxazine methylene carbons.
  • 2D NMR techniques (HETCOR, HMQC, HMBC) have been employed to confirm the structure and substitution pattern of the oxazine ring.
  • Reaction optimization studies indicate that solvent polarity and base strength significantly influence yield and regioselectivity.

Q & A

Q. What are the established synthetic routes for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, and what intermediates are critical?

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrogen environments and carbon frameworks. For example, 2-amino-4-hydroxy-5-formyl-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazines show distinct peaks for formyl groups (~9.8 ppm) and aromatic protons (~6.5–7.2 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., R factor = 0.047, wR factor = 0.123) resolves bond lengths and dihedral angles, critical for confirming stereochemistry .

Q. What purification strategies are effective for isolating high-purity samples?

Methodological Answer: Recrystallization from boiling water or polar aprotic solvents (e.g., 1,4-dioxane) is recommended. For derivatives with low solubility, column chromatography using silica gel (ethyl acetate/hexane gradients) or preparative HPLC with C18 columns achieves >95% purity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Temperature Control : Maintain reflux conditions (80–100°C) to avoid side reactions (e.g., imidazo[1,2-a]pyridine formation) .
  • Catalysts : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization. For thioamide derivatives, employ Pd/C or Ni catalysts for selective reductions .
  • Solvent Optimization : Polar solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes hydrolysis of chloro-substituted precursors .

Q. How to resolve contradictions in reported biological activities of structurally similar analogs?

Methodological Answer:

  • Comparative SAR Studies : Evaluate substituent effects (e.g., bromo vs. chloro at position 6) on bioactivity. For example, 6-bromo analogs show enhanced binding to kinase targets compared to chloro derivatives .
  • In Vitro Assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) to compare results across studies. Discrepancies may arise from differences in cell lines or assay conditions .

Q. What strategies are effective for designing bioactive analogs with improved stability?

Methodological Answer:

  • Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) to the pyrido-oxazine core to reduce metabolic degradation .
  • Prodrug Approaches : Synthesize ester derivatives (e.g., ethyl carboxylates) for enhanced oral bioavailability, which hydrolyze in vivo to active forms . Table 2: Stability Data for Selected Analogs
Analog StructureHalf-life (pH 7.4, 37°C)Major Degradation PathwayReference
6-Bromo derivative48 hoursOxidative debromination
Ethyl carboxylate prodrug72 hoursEster hydrolysis

Q. What protocols assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Monitor for chloro-group hydrolysis or ring-opening byproducts .
  • Light Sensitivity Testing : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .

Methodological Notes

  • Safety Protocols : Handle chloro-substituted derivatives in fume hoods due to potential toxicity. Use PPE (gloves, goggles) and dispose of waste via certified hazardous waste contractors .
  • Data Validation : Cross-reference spectral data with published libraries (e.g., SDBS, NIST) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
Reactant of Route 2
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.